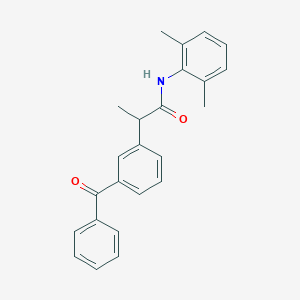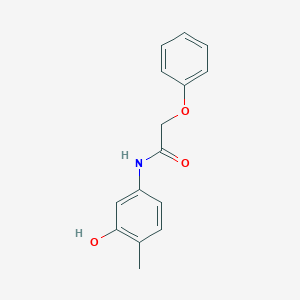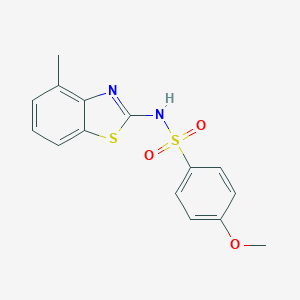
2-(3-benzoylphenyl)-N-(2,6-dimethylphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-benzoylphenyl)-N-(2,6-dimethylphenyl)propanamide, also known as Dibenzoylmethane (DBM), is a natural organic compound that is widely used in various scientific research applications. DBM is a yellow crystalline powder that is insoluble in water but soluble in organic solvents such as ethanol, acetone, and chloroform. This compound has gained significant attention in recent years due to its potential therapeutic properties in various diseases such as cancer, inflammation, and neurodegenerative disorders.
作用機序
The mechanism of action of DBM is not fully understood, but studies have shown that it acts through various pathways such as the inhibition of NF-kB signaling, the activation of Nrf2 signaling, and the modulation of various enzymes and receptors. DBM has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the PI3K/Akt pathway.
Biochemical and Physiological Effects:
DBM has been shown to have various biochemical and physiological effects such as reducing oxidative stress, inflammation, and cell proliferation. DBM also regulates the expression of various genes and proteins involved in cell signaling, apoptosis, and immune response.
実験室実験の利点と制限
DBM has several advantages for lab experiments such as its low toxicity, high stability, and solubility in organic solvents. However, DBM also has some limitations such as its poor water solubility, which can limit its use in aqueous-based experiments. Additionally, DBM can undergo degradation under certain conditions such as exposure to light and heat, which can affect its stability and efficacy.
将来の方向性
There are several future directions for research on DBM, such as exploring its potential therapeutic properties in other diseases such as cardiovascular diseases and metabolic disorders. Additionally, further studies are needed to elucidate the mechanism of action of DBM and its effects on various signaling pathways. Furthermore, the development of novel formulations and delivery systems for DBM can enhance its efficacy and bioavailability.
合成法
The synthesis of DBM can be achieved through various methods such as the Claisen-Schmidt condensation reaction, Friedel-Crafts acylation reaction, and the reaction between benzophenone and benzoyl chloride. The most commonly used method for synthesizing DBM is the Claisen-Schmidt condensation reaction, which involves the reaction between benzaldehyde and acetone in the presence of a base such as sodium hydroxide.
科学的研究の応用
DBM has been extensively studied for its potential therapeutic properties in various diseases such as cancer, inflammation, and neurodegenerative disorders. Studies have shown that DBM exhibits anti-cancer properties by inhibiting the growth and proliferation of cancer cells. DBM also exhibits anti-inflammatory properties by reducing the production of inflammatory cytokines and chemokines. Additionally, DBM has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
製品名 |
2-(3-benzoylphenyl)-N-(2,6-dimethylphenyl)propanamide |
|---|---|
分子式 |
C24H23NO2 |
分子量 |
357.4 g/mol |
IUPAC名 |
2-(3-benzoylphenyl)-N-(2,6-dimethylphenyl)propanamide |
InChI |
InChI=1S/C24H23NO2/c1-16-9-7-10-17(2)22(16)25-24(27)18(3)20-13-8-14-21(15-20)23(26)19-11-5-4-6-12-19/h4-15,18H,1-3H3,(H,25,27) |
InChIキー |
KKLBXNOZPNYOJK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(C)C2=CC=CC(=C2)C(=O)C3=CC=CC=C3 |
正規SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(C)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Bromo-2-naphthyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B310215.png)











